molecular formula C12H9BrN2O B12966102 2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone

2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone

Cat. No.: B12966102
M. Wt: 277.12 g/mol
InChI Key: NSGWKLADZCNJFM-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone is a chemical compound that features a bromine atom, a pyrimidinyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 4-(pyrimidin-2-yl)phenyl ethanone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to ensure the selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

  • Substituted derivatives with various functional groups.
  • Oxidized products like carboxylic acids.
  • Reduced products like alcohols.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone involves its interaction with biological targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrimidinyl group can enhance binding affinity through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone is unique due to the presence of the pyrimidinyl group, which enhances its specificity and binding affinity in biological systems. This makes it a valuable compound in medicinal chemistry and biochemical research .

Properties

Molecular Formula

C12H9BrN2O

Molecular Weight

277.12 g/mol

IUPAC Name

2-bromo-1-(4-pyrimidin-2-ylphenyl)ethanone

InChI

InChI=1S/C12H9BrN2O/c13-8-11(16)9-2-4-10(5-3-9)12-14-6-1-7-15-12/h1-7H,8H2

InChI Key

NSGWKLADZCNJFM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)CBr

Origin of Product

United States

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